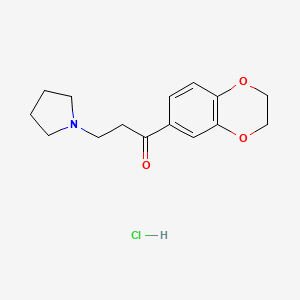
Ethyl 2-(hydroxymethyl)oxazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(hydroxymethyl)oxazole-5-carboxylate is a heterocyclic compound that contains an oxazole ring Oxazoles are five-membered rings with one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-(hydroxymethyl)oxazole-5-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, starting from ethyl 2-bromoacetate and 2-aminoethanol, the compound can be synthesized via a cyclization reaction in the presence of a base such as sodium hydride.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into more saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups on the oxazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with carbonyl groups, while reduction could produce more saturated oxazole compounds.
Applications De Recherche Scientifique
Ethyl 2-(hydroxymethyl)oxazole-5-carboxylate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biochemical pathways involving oxazole derivatives.
Industry: It is used in the production of materials such as organic light-emitting diodes (OLEDs) and other advanced materials.
Mécanisme D'action
The mechanism of action of ethyl 2-(hydroxymethyl)oxazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethyl oxazole-5-carboxylate: Similar in structure but lacks the hydroxymethyl group.
Methyl 2-(hydroxymethyl)oxazole-5-carboxylate: Similar but with a methyl ester instead of an ethyl ester.
2-(Hydroxymethyl)oxazole-5-carboxylic acid: Similar but without the ester group.
Uniqueness: this compound is unique due to the presence of both the hydroxymethyl and ethyl ester groups, which can influence its reactivity and potential applications. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Propriétés
IUPAC Name |
ethyl 2-(hydroxymethyl)-1,3-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-2-11-7(10)5-3-8-6(4-9)12-5/h3,9H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQNZNXCUSENCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(O1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 4-hydroxy-5-phenylmethoxyspiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7950759.png)



![4-oxa-1,10-diazatricyclo[7.3.1.0?,(1)(3)]trideca-5,7,9(13)-triene-11,12-dione](/img/structure/B7950784.png)

![Ethyl [2-(propan-2-ylcarbamoyl)phenyl]carbamate](/img/structure/B7950793.png)
![(1S,2S,5S,6S,9S,10R,13S)-17-azido-1,5,6-trimethyl-16,18-diazapentacyclo[11.8.0.02,10.05,9.015,20]henicosa-15,17,19-trien-6-ol](/img/structure/B7950800.png)




![7-Methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B7950846.png)

